氮杂环-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

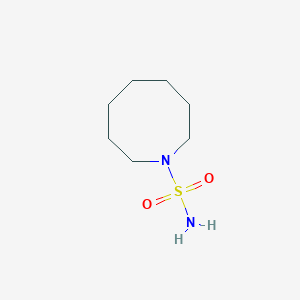

Azocane-1-sulfonamide is a type of sulfonamide, which is a class of synthetic antimicrobial drugs. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Synthesis Analysis

The synthesis of sulfonamides involves a new strategy that merges traditional amide coupling partners to generate sulfonamides. This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .Molecular Structure Analysis

Sulfonamides have a typical structure involving a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

The chemical reaction between the two electrochemically produced precursors leads to the corresponding sulfonamide . The coupling of carboxylic acids and amines to form amide linkages is the most commonly performed reaction in the pharmaceutical industry .Physical And Chemical Properties Analysis

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .科学研究应用

抗氧化性能

氮杂环-1-磺酰胺衍生物已显示出作为抗氧化剂的潜力。Muhammad-Ali 等人 (2019) 的一项研究合成了偶氮磺胺化合物并测试了它们的抗氧化活性。这些化合物在 30 μg/ml 的浓度下表现出良好的抗氧化活性 (57.79-73.69%)。该研究表明,与仅含氮或不含杂环的环相比,连接含氮和氧的杂环可以增强这些化合物的抗氧化活性 (Muhammad-Ali, Salman, & Jasim, 2019).

对酶的抑制作用

磺酰胺类抑制剂(包括氮杂环-1-磺酰胺)因其对各种酶的抑制作用而受到研究。Gulcin 和 Taslimi (2018) 综述了磺酰胺类抑制剂,发现它们对治疗细菌感染和微生物引起的疾病具有重要意义。这些化合物已被用作酪氨酸激酶和组蛋白脱乙酰酶 6 等酶的抑制剂,表明它们在治疗癌症、青光眼和炎症方面的潜力 (Gulcin & Taslimi, 2018).

抗癌和抗炎特性

磺酰胺衍生物(包括氮杂环-1-磺酰胺)已因其抗癌和抗炎特性而受到研究。Supuran、Casini 和 Scozzafava (2003) 报告说,属于磺酰胺类的金属蛋白酶抑制剂显示出有趣的抗肿瘤特性,并可能用于治疗炎症状态。这些发现表明磺酰胺衍生物在治疗各种疾病中的广泛应用 (Supuran, Casini, & Scozzafava, 2003).

在医药和农业化学中的潜力

磺酰胺类化合物(如氮杂环-1-磺酰胺)在医药和农业化学中越来越受欢迎。Chinthakindi 等人 (2017) 综述了与磺酰胺密切相关的磺酰亚胺的使用,重点介绍了它们在设计用于制药和农用化学应用的生物活性化合物的日益普及。这表明磺酰胺衍生物在各个领域的应用范围不断扩大 (Chinthakindi et al., 2017).

环境影响和生物降解

磺酰胺类化合物(包括氮杂环-1-磺酰胺)的环境影响和生物降解也一直是研究的主题。像 Sharma、Mishra 和 Nesnas (2006) 和 Yang、Hsiao 和 Chang (2016) 这样的研究探索了磺酰胺的化学氧化及其在环境中的降解,这对于了解它们的生态足迹和潜在风险至关重要 (Sharma, Mishra, & Nesnas, 2006); (Yang, Hsiao, & Chang, 2016).

作用机制

Target of Action

Azocane-1-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Azocane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial DNA synthesis and growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by Azocane-1-sulfonamide disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids. As a result, the bacteria cannot replicate or carry out essential functions, leading to their death .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of Azocane-1-sulfonamide’s action is the inhibition of bacterial growth and reproduction. By blocking the synthesis of folic acid, it prevents the bacteria from replicating and carrying out essential functions, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azocane-1-sulfonamide. For instance, the presence of pus can inhibit its antibacterial action . Their widespread use has led to contamination of the environment, which can affect their efficacy and contribute to the development of bacterial resistance .

安全和危害

未来方向

The future directions of sulfonamide research include the development of more effective adsorption techniques for sulfonamide antibiotics in aqueous solutions . There is also ongoing research into the use of electrosynthetic approaches to challenging syntheses of natural products and other complex structures for biological evaluation .

属性

IUPAC Name |

azocane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJDVNTVQXJPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)

![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)

![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)